4-(trans-4-Propylcyclohexyl)phenol is a high-purity solid organic compound primarily utilized as a key intermediate or building block in the synthesis of liquid crystal (LC) materials. Its molecular structure, featuring a phenol head, a rigid trans-cyclohexyl ring, and a short propyl tail, is characteristic of mesogenic precursors used to construct the components of advanced liquid crystal mixtures. The specific combination of these structural elements makes it a foundational component for producing liquid crystal monomers and polymers where precise molecular architecture is required to achieve target performance in display technologies and other optical applications.
In liquid crystal formulation, substituting 4-(trans-4-propylcyclohexyl)phenol with analogs—even those with minor changes like a longer alkyl chain (e.g., pentyl) or a different rigid core (e.g., biphenyl)—is not viable for targeted applications. The length of the alkyl tail and the geometry of the core structure are primary determinants of critical material properties such as melting point, clearing point (the transition to an isotropic liquid), viscosity, and dielectric anisotropy. For instance, lengthening the alkyl chain generally alters the nematic phase transition temperature, directly impacting the operational temperature range of a display device. Similarly, replacing the phenylcyclohexyl core with a biphenyl core would significantly change the material's birefringence and viscosity. Therefore, each analog represents a distinct precursor for a different performance profile, making this specific compound essential for achieving the precise thermal and electro-optical properties required by a given formulation.
4-(trans-4-Propylcyclohexyl)phenol exhibits a distinct and narrow melting point range of 136.0-142.0 °C, with a commonly cited value of 138 °C. This thermal property is a critical input parameter for designing liquid crystal mixtures. When compared to analogs with longer alkyl chains, such as 4-(trans-4-pentylcyclohexyl)phenol, the propyl version provides a different melting point, which is a key lever for formulators to adjust the final mixture's solid-to-nematic phase transition temperature. The precise and reproducible melting behavior of this specific compound allows for predictable formulation outcomes.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 136.0 - 142.0 °C (commonly 138 °C) |
| Comparator Or Baseline | Homologous series of 4-(trans-4-alkylcyclohexyl)phenols, where melting point varies with alkyl chain length. |
| Quantified Difference | Provides a specific, higher melting point compared to some longer-chain analogs, enabling targeted adjustments of a mixture's lower operating temperature limit. |
| Conditions | Standard atmospheric pressure. |
This specific melting point is not interchangeable with analogs; it is essential for formulating LC mixtures with a precisely defined operational temperature range.
When incorporated as a side group into a polystyrene backbone, the alkyl chain length of the 4-(trans-4-alkylcyclohexyl)phenol precursor directly influences the final polymer's glass transition temperature (Tg). A study demonstrated that as the alkyl chain length increases from ethyl (n=2) to butyl (n=4), the Tg of the resulting homopolymer decreases from 87.2 °C to 83.8 °C. The propyl (n=3) version, 4-(trans-4-propylcyclohexyl)phenol, provides a Tg value intermediate to these, allowing for fine-tuning of the thermal and mechanical properties of the final polymer.
| Evidence Dimension | Glass Transition Temperature (Tg) of Resulting Homopolymer (°C) |
| Target Compound Data | Intermediate between 87.2 °C and 83.8 °C (by inference) |
| Comparator Or Baseline | Polymer from 4-(trans-4-ethylcyclohexyl)phenol (Tg = 87.2 °C) and 4-(trans-4-butylcyclohexyl)phenol (Tg = 83.8 °C) |
| Quantified Difference | Provides a predictable, intermediate Tg, demonstrating non-interchangeability for specific polymer property targets. |
| Conditions | Incorporated as a side group in a polystyrene homopolymer. |
Selecting this propyl-substituted precursor over ethyl or butyl analogs is a deliberate choice to achieve a specific glass transition temperature in the final polymer product.
For applications in liquid crystal displays and pharmaceutical synthesis, the purity of precursors is paramount. Impurities can disrupt the molecular alignment in LC mixtures, causing display defects, or affect the efficacy and safety of an active pharmaceutical ingredient. Commercially available 4-(trans-4-propylcyclohexyl)phenol is specified at purities of ≥99.60% (GC), with extremely low levels of single impurities (≤0.006%). This high, reproducible purity level is a critical procurement attribute, ensuring batch-to-batch consistency and reliable performance in sensitive, high-value manufacturing processes.
| Evidence Dimension | Purity (by Gas Chromatography) |
| Target Compound Data | ≥99.60% |
| Comparator Or Baseline | Standard industrial chemical grade (typically lower and less controlled) |
| Quantified Difference | Offers a documented high-purity specification essential for electronics and pharmaceutical applications, unlike generic or cruder alternatives. |
| Conditions | As specified on typical certificates of analysis for high-grade material. |
Procuring this compound at high, specified purity avoids costly batch failures and performance issues in applications where ionic or isomeric impurities are intolerable.
Based on its well-defined melting point, this compound is the right choice for inclusion in multi-component liquid crystal mixtures where the goal is to precisely set the lower limit of the device's operating temperature range. Its specific thermal properties allow formulators to predictably modify the final mixture's phase behavior.
The compound's role as a precursor for polymers with a specific, intermediate glass transition temperature makes it suitable for developing advanced materials where thermal stability and mechanical properties must be balanced. It is the appropriate choice when a Tg higher than that provided by a butyl analog but lower than an ethyl analog is required for the target application.
Given its availability at high, documented purity levels, this phenol serves as a reliable starting material or intermediate in complex synthetic pathways for electronic materials or active pharmaceutical ingredients. Its use mitigates the risk of downstream process failures and final product contamination that could arise from using a lower-grade or less-characterized starting material.